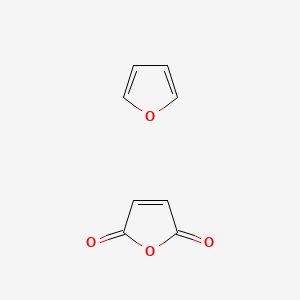

Furan maleic anhydride

Description

Properties

CAS No. |

27026-41-1 |

|---|---|

Molecular Formula |

C8H6O4 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

furan;furan-2,5-dione |

InChI |

InChI=1S/C4H2O3.C4H4O/c5-3-1-2-4(6)7-3;1-2-4-5-3-1/h1-2H;1-4H |

InChI Key |

OJPKJQZNBZUNQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1.C1=CC(=O)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Furan-Maleic Anhydride Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of complex cyclic molecules in a single, atom-efficient step.[1] The reaction between furan (B31954) and maleic anhydride (B1165640) is a classic example of this [4+2] cycloaddition, yet it presents unique mechanistic nuances—primarily revolving around stereoselectivity and reversibility—that are of critical interest in synthetic strategy and drug design. This guide provides a detailed exploration of the reaction mechanism, experimental protocols, and the kinetic and thermodynamic factors that govern its outcome.

Core Reaction Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene, furan) and a 2π-electron system (the dienophile, maleic anhydride) that form a six-membered ring.[2] The aromaticity of furan, however, introduces a thermodynamic penalty for participating in this reaction, as the aromatic stabilization is lost upon cycloaddition.[3][4] This results in a significantly lower reaction exergonicity compared to non-aromatic dienes like cyclopentadiene, and makes the reverse reaction, the retro-Diels-Alder, readily accessible even at moderate temperatures.[3][4]

Frontier Molecular Orbital (FMO) Theory: The interaction is primarily governed by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (furan) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile (maleic anhydride).[5] Electron-withdrawing groups on the dienophile lower its LUMO energy, accelerating the reaction. Furan, compared to a more reactive diene like cyclopentadiene, is less reactive because it exhibits weaker orbital interactions with maleic anhydride.[1]

Stereoselectivity: Endo vs. Exo Control

A key feature of the furan-maleic anhydride reaction is the formation of two diastereomeric products: the endo and exo adducts.

-

Kinetic Control (Endo Product): At lower temperatures and shorter reaction times, the endo adduct is the major product. Its formation is kinetically favored due to "secondary orbital interactions" where the π-system of the maleic anhydride carbonyl groups can overlap with the developing π-bond in the furan ring during the transition state. This overlap provides additional stabilization, lowering the activation energy for the endo pathway.[5]

-

Thermodynamic Control (Exo Product): The exo adduct is sterically less hindered and therefore thermodynamically more stable. Given the reversibility of the reaction, especially at elevated temperatures or over prolonged reaction times, the initially formed endo product can revert to the starting materials via a retro-Diels-Alder reaction.[3] The system then re-equilibrates to favor the formation of the more stable exo product.[3][6] For the furan-maleic anhydride reaction, the exo isomer is the predominantly isolated product under thermodynamic equilibrium conditions.[3]

The interplay between these pathways is a classic example of kinetic versus thermodynamic control. The reaction of furan with maleic anhydride in acetonitrile (B52724) at 40°C, for instance, initially forms the endo product at a rate approximately 500 times faster than the exo, but after 48 hours, the more stable exo product is isolated exclusively.[3]

Quantitative Data Summary

The product distribution and reaction kinetics are highly dependent on experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Kinetics in Acetonitrile-d₃ at 300 K

| Reaction Parameter | Value (mol⁻¹ L s⁻¹) | Adduct Type | Control |

|---|---|---|---|

| Forward Rate Constant (k_endo) | (1.75 ± 0.48) x 10⁻⁵ | Endo | Kinetic |

| Forward Rate Constant (k_exo) | (3.10 ± 0.55) x 10⁻⁵ | Exo | Thermodynamic |

| Retro Rate Constant (k_retro-endo) | 1.38 x 10⁻⁴ | Endo | Kinetic |

| Retro Rate Constant (k_retro-exo) | Negligible | Exo | Thermodynamic |

Data sourced from a kinetic study using ¹H NMR.[6] Note the high rate of decomposition for the endo-adduct, highlighting its kinetic nature.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm)

| Proton Assignment | Exo Adduct | Endo Adduct |

|---|---|---|

| H2, H3 | 6.75 (s) | 6.12 (q) |

| H1, H4 | 4.66 (m) | 4.57 (m) |

| H5, H6 | 3.47 (m) | 3.47 (m) |

Data from ¹H NMR study in acetonitrile.[7] The distinct singlet for H2/H3 in the exo adduct is a key diagnostic feature.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of the furan-maleic anhydride Diels-Alder adduct.

Protocol 1: Synthesis of the Exo-Adduct (Thermodynamic Control)

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5.0 g of maleic anhydride in 15 mL of tetrahydrofuran (B95107) (THF). Swirl until all solid has dissolved.[8]

-

Reaction Initiation: Add 3.3 mL of furan to the solution, swirl to mix, and stopper the flask.[8]

-

Reaction Conditions: Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours) or gently warm to ~40°C to ensure equilibration to the thermodynamic product.[3] The product will precipitate as a white solid.

-

Isolation: Collect the crystalline product by suction filtration using a Büchner funnel.[9]

-

Purification: Wash the collected solid with a small amount of cold diethyl ether or hexane (B92381) to remove any unreacted starting materials.[10][11]

-

Drying & Characterization: Allow the product to air dry. Determine the yield and characterize by melting point (literature MP: 116-117 °C) and ¹H NMR spectroscopy.[9]

Protocol 2: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve a small amount of the dried crystal product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN) in an NMR tube.[6][10]

-

Data Acquisition: Record the ¹H NMR spectrum. A 400 MHz spectrometer is suitable.[6]

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure and determine the isomeric purity. Compare the spectrum to the data in Table 2. The absence of a quartet around 6.12 ppm and the presence of a strong singlet at ~6.75 ppm indicates the successful isolation of the exo adduct.[7]

Conclusion and Applications

The furan-maleic anhydride Diels-Alder reaction is a fundamentally important transformation that provides a rich platform for studying the principles of pericyclic reactions, stereoselectivity, and reaction control. While furan's aromaticity makes the reaction reversible and favors the thermodynamic exo product under equilibrium, understanding the kinetic pathway to the endo adduct is crucial for synthetic planning. For drug development professionals, the 7-oxabicyclo[2.2.1]heptene core structure is a valuable scaffold. The ability to selectively control the stereochemistry of up to four centers in a single step makes this reaction a powerful tool in the synthesis of complex natural products and novel therapeutic agents.[2] Further research into catalytic methods may allow for greater control over selectivity, even at lower temperatures, expanding the synthetic utility of this classic reaction.

References

- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

- 2. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemconnections.org [chemconnections.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

- 10. scribd.com [scribd.com]

- 11. public.websites.umich.edu [public.websites.umich.edu]

A Theoretical Deep Dive into the Furan-Maleic Anhydride Cycloaddition: Kinetics vs. Thermodynamics

Authored for Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) is a classic [4+2] cycloaddition that serves as a cornerstone example of the principles of kinetic versus thermodynamic control. While the Alder-endo rule generally predicts the formation of the endo isomer as the major product in Diels-Alder reactions, the furan-maleic anhydride system famously deviates from this expectation under equilibrium conditions. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the nuanced energy landscape of this reaction, offering critical insights for professionals engaged in molecular design and synthesis.

The aromatic character of furan introduces a significant thermodynamic penalty upon cycloaddition, as the aromatic stabilization is lost in the bicyclic adduct.[1] This results in a relatively low exergonicity and facilitates a retro-Diels-Alder reaction, allowing the system to reach thermal equilibrium even under mild conditions.[1][2] Computational studies have been pivotal in dissecting the subtle energetic differences between the endo and exo pathways that govern the final product distribution.

Reaction Pathway and Stereoselectivity

The cycloaddition proceeds via two competing transition states, leading to either the endo or the exo adduct. Theoretical calculations consistently show that the endo transition state is slightly lower in energy, predicting the endo adduct to be the kinetic product.[3] However, the exo adduct is significantly more stable thermodynamically due to reduced steric repulsion.[3][4] The reversibility of the reaction allows the initially formed endo product to dissociate back to the reactants, which can then recombine to form the more stable exo product, making it the dominant isomer at equilibrium.[3]

Quantitative Energetic Analysis

Computational chemistry provides precise quantitative data on the energetics of the reaction pathways. Density Functional Theory (DFT) and higher-level methods like Coupled Cluster (CCSD(T)) are commonly employed to calculate the activation and reaction energies. The data consistently reveals a small kinetic preference for the endo pathway and a significant thermodynamic preference for the exo product.

The tables below summarize key energetic parameters from theoretical studies. All values are presented in kJ/mol.

Table 1: Gas-Phase Relative Gibbs Free Energies (ΔG) at 298.15 K

| Parameter | Endo Pathway | Exo Pathway | ΔΔG (Exo - Endo) | Source |

| Activation Energy (ΔG‡) | 97.2 | 97.5 | +0.3 | [4] |

| Reaction Energy (ΔGr) | -35.2 | -47.2 | -12.0 | [4] |

Methodology: CCSD(T)/aug-cc-pVDZ//MP2/6-31+G(d) + ZPE[4]

Table 2: Gas-Phase Relative Electronic Energies (ΔE) with ZPE Correction

| Parameter | Endo Pathway | Exo Pathway | ΔΔE (Exo - Endo) | Source |

| Activation Energy (ΔE‡) | 67.4 | 70.3 | +2.9 | [4] |

| Reaction Energy (ΔEr) | -73.3 | -85.3 | -12.0 | [4] |

Methodology: CCSD(T)/aug-cc-pVDZ//MP2/6-31+G(d) + ZPE[4]

The data clearly illustrates that while the activation barriers for the two pathways are nearly identical (differing by only 0.3 kJ/mol in terms of free energy), the exo adduct is thermodynamically more stable by a significant 12.0 kJ/mol.[4] This thermodynamic driving force is the primary reason for the eventual dominance of the exo product.

Computational Protocols

The theoretical investigation of the furan-maleic anhydride cycloaddition involves a standardized computational workflow to ensure accuracy and reliability. The methodologies cited in the literature form the basis of this protocol.

1. Geometry Optimization: The initial step involves the optimization of the ground state geometries of the reactants (furan, maleic anhydride), the transition states (endo and exo), and the final products (endo and exo adducts). This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common choice is the B3LYP functional with the 6-31+G(d) basis set.[4][5] More modern and accurate studies often employ functionals like M06-2X with larger basis sets such as def2-TZVPP.[6]

2. Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes:

-

Verification: To confirm that the optimized structures correspond to energy minima (reactants and products, with all real frequencies) or first-order saddle points (transition states, with exactly one imaginary frequency).

-

Thermodochemistry: To obtain zero-point vibrational energies (ZPE) and thermal corrections (enthalpy and entropy) necessary for calculating Gibbs free energies at a specific temperature (e.g., 298.15 K).

3. High-Accuracy Single-Point Energy Calculations: To refine the electronic energies, single-point energy calculations are often performed on the optimized geometries using a more robust and computationally expensive level of theory. A gold-standard approach is the Coupled Cluster theory with single, double, and perturbative triple excitations, CCSD(T), combined with a large basis set like aug-cc-pVDZ.[4] This composite approach (e.g., CCSD(T)//B3LYP) provides a highly accurate energy profile.

4. Solvation Effects: To model the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, can be applied during the optimization and frequency calculations.[7]

Conclusion

The theoretical study of the furan-maleic anhydride Diels-Alder reaction provides a definitive, quantitative explanation for its observed stereoselectivity. Computational modeling demonstrates that while the kinetically favored product is the endo isomer, due to a slightly lower activation barrier, the reaction's reversibility allows for equilibration to the thermodynamically more stable exo isomer.[2][4] This comprehensive understanding, enabled by high-level quantum chemical calculations, is invaluable for predicting reaction outcomes, designing novel synthetic pathways, and developing robust chemical processes where stereochemical control is paramount.

References

- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

frontier molecular orbital analysis of furan maleic anhydride

An in-depth technical guide on the Frontier Molecular Orbital (FMO) analysis of the Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) is presented below. This guide is tailored for researchers, scientists, and drug development professionals, providing a detailed examination of the electronic principles governing this classic cycloaddition.

Abstract

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, allows for the stereospecific formation of six-membered rings. The cycloaddition between furan (the diene) and maleic anhydride (the dienophile) is a classic example that demonstrates fundamental principles of chemical reactivity and selectivity. This technical guide provides an in-depth analysis of this reaction through the lens of Frontier Molecular Orbital (FMO) theory. It elucidates how the interaction between the Highest Occupied Molecular Orbital (HOMO) of furan and the Lowest Unoccupied Molecular Orbital (LUMO) of maleic anhydride governs the reaction's feasibility and stereochemical outcome. Furthermore, this guide explores the critical concepts of kinetic versus thermodynamic control that dictate the preferential formation of the exo adduct under equilibrating conditions, despite the endo adduct being the kinetically favored product. Quantitative data from computational studies are summarized, and detailed experimental and computational protocols are provided to offer a comprehensive resource for professionals in the field.

Introduction to Frontier Molecular Orbital Theory in Diels-Alder Reactions

The FMO theory, developed by Kenichi Fukui, simplifies the complex orbital interactions between two reacting molecules by focusing on the interaction between the HOMO of one molecule and the LUMO of the other.[1] In the context of a normal-electron-demand Diels-Alder reaction, the diene is typically electron-rich and the dienophile is electron-poor. The primary interaction, therefore, involves the donation of electron density from the HOMO of the diene to the LUMO of the dienophile.[2]

Three key observations underpin FMO theory's application to reactivity:

-

Occupied orbitals of different molecules exhibit repulsive interactions.

-

Electrostatic attraction occurs between the positive and negative charges of the two molecules.

-

Attractive interactions arise from the interaction of occupied orbitals of one molecule with the unoccupied orbitals of the other, with the HOMO-LUMO interaction being the most significant.[1]

The energy difference, or gap, between the diene's HOMO and the dienophile's LUMO is a critical determinant of reactivity. A smaller HOMO-LUMO gap facilitates electron transfer, lowers the activation energy of the reaction, and thus increases the reaction rate.[3][4]

FMO Analysis of the Furan-Maleic Anhydride Reaction

In this [4+2] cycloaddition, furan serves as the 4π-electron diene, and maleic anhydride acts as the 2π-electron dienophile.[5] The reaction proceeds via a concerted mechanism, where two new carbon-carbon sigma bonds are formed in a single transition state.[6]

The primary orbital interaction is between the HOMO of furan and the LUMO of maleic anhydride.[7] The electron-withdrawing carbonyl groups on maleic anhydride lower the energy of its π* (LUMO) orbital, making it a potent dienophile.[6] Furan, while aromatic, can act as a diene; however, its aromaticity contributes to a lower reactivity compared to non-aromatic dienes like cyclopentadiene.[8][9] This is reflected in the reversibility of the furan-maleic anhydride Diels-Alder reaction.[10][11]

Stereoselectivity: Kinetic vs. Thermodynamic Control

The Diels-Alder reaction between two cyclic reactants can produce two diastereomeric products: endo and exo.[12]

-

Endo Adduct : The substituent(s) on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system.

-

Exo Adduct : The substituent(s) on the dienophile are oriented away from the larger bridge.

For most Diels-Alder reactions, the endo product is formed faster, making it the kinetically favored product.[11] This preference is often explained by "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile overlap favorably with the developing π-bond orbitals in the diene at the transition state.[1][2] This additional overlap stabilizes the endo transition state relative to the exo transition state.

However, the reaction between furan and maleic anhydride is a classic example of thermodynamic control.[10] While the rate of formation of the endo product is significantly faster, the reaction is reversible.[11] The exo product is thermodynamically more stable due to reduced steric hindrance.[10] Given sufficient time or elevated temperature, the initially formed endo adduct undergoes a retro-Diels-Alder reaction back to the starting materials, which then re-react to eventually form the more stable exo adduct.[10][11]

Quantitative Data Summary

Computational studies using methods like Density Functional Theory (DFT) provide quantitative insights into the energetics of the reaction. The exact energy values are dependent on the level of theory and basis set employed. However, consistent trends emerge across different computational models.

| Parameter | Value | Significance | Reference |

| Thermodynamic Stability | Exo adduct is ~1.9 kcal/mol more stable than the endo adduct. | Explains why the exo product is the major isomer under thermodynamic equilibrium. | [10][11] |

| Reactivity vs. Cyclopentadiene | Furan is less reactive and less endo-selective than cyclopentadiene. | The aromaticity of furan reduces its reactivity as a diene. Weaker orbital interactions are observed. | [8] |

| HOMO (Furan) | Varies with method (typically ~ -8.9 to -9.5 eV) | Energy of the highest occupied molecular orbital available for donation. | [8][13] |

| LUMO (Maleic Anhydride) | Varies with method (typically ~ -2.5 to -3.0 eV) | Energy of the lowest unoccupied molecular orbital available for acceptance. | [8][13] |

| HOMO-LUMO Gap | ~6-7 eV | A relatively large gap, consistent with the reaction's reversibility and need for thermal conditions. | [8][13] |

Note: HOMO/LUMO energy values are representative and vary significantly with the chosen computational method.

Methodologies

Computational Protocol for FMO Analysis

A typical protocol for the theoretical investigation of this reaction involves quantum chemical calculations.

-

Geometry Optimization : The 3D structures of reactants (furan, maleic anhydride), transition states (endo and exo), and products (endo and exo adducts) are optimized. This is commonly performed using Density Functional Theory (DFT) with a functional like M06-2X or B3LYP and a basis set such as 6-31G(d) or def2-TZVPP.[8][13]

-

Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).

-

Energy Calculations : Single-point energy calculations are often performed using a higher level of theory or a larger basis set (e.g., CCSD(T)) to obtain more accurate energy values for the optimized geometries.[14]

-

FMO Data Extraction : The energies and visualizations of the HOMO and LUMO for the reactants are extracted from the output of the DFT calculation.

-

Solvation Modeling : To simulate reaction conditions, a solvent model (e.g., Polarizable Continuum Model - PCM) can be included in the calculations.[14]

Experimental Protocol for Synthesis

The following is a representative laboratory procedure for the Diels-Alder reaction between furan and maleic anhydride.

-

Dissolution : Dissolve maleic anhydride (e.g., 400 mg) in a suitable solvent like ethyl acetate (B1210297) (e.g., 2 mL) in a reaction vial.[5]

-

Addition of Diene : Add furan (e.g., 0.4 mL) to the solution. Furan should be freshly distilled or from a recently opened bottle.

-

Reaction & Crystallization : Seal the vial and allow it to stand. For kinetic control, a short reaction time at a low temperature (e.g., in a refrigerator) is used to favor the endo product. For thermodynamic control, longer reaction times (days to weeks) at room temperature or gentle heating will allow the mixture to equilibrate and favor the more stable exo product.[5][10]

-

Isolation : Collect the resulting crystals by vacuum filtration. The excess liquid (solvent and unreacted reagents) is removed.[5]

-

Recrystallization : Purify the product by dissolving the crude crystals in a minimal amount of a hot solvent (e.g., acetone) and then adding a co-solvent in which the product is less soluble (e.g., hexane) until the solution becomes cloudy. Allowing this solution to cool slowly will yield purer crystals.[5]

-

Analysis : Characterize the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination to confirm its identity and stereochemistry.

Conclusion

The Diels-Alder reaction between furan and maleic anhydride serves as an exemplary system for understanding the principles of frontier molecular orbital theory. The interaction between the diene's HOMO and the dienophile's LUMO provides a clear rationale for the reaction's occurrence. Furthermore, this reaction is a quintessential illustration of the competition between kinetic and thermodynamic control. While secondary orbital interactions favor the rapid formation of the endo adduct, the inherent reversibility of the system and the greater steric stability of the exo adduct lead to its predominance under equilibrium conditions. This detailed analysis, combining theoretical principles with practical data and protocols, offers a robust framework for researchers applying these concepts in organic synthesis and drug development.

References

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. chemconnections.org [chemconnections.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. scribd.com [scribd.com]

- 6. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 7. Solved The Diels-Alder reaction between furan and maleic | Chegg.com [chegg.com]

- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Stereochemistry of the Furan-Maleic Anhydride Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stereochemistry of the Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640). This classic cycloaddition is a cornerstone of organic synthesis, and a thorough understanding of its stereochemical outcomes is critical for its application in the development of complex molecules. This document provides a comprehensive overview of the kinetic and thermodynamic factors influencing the formation of the endo and exo adducts, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction to the Furan-Maleic Anhydride Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. In the case of furan (the diene) and maleic anhydride (the dienophile), the reaction can lead to two diastereomeric products: the endo and exo adducts.[1][2] The stereochemical outcome of this reaction is not straightforward and is highly dependent on the reaction conditions, illustrating the principles of kinetic versus thermodynamic control.[3][4]

While many Diels-Alder reactions favor the formation of the endo product due to favorable secondary orbital interactions in the transition state, the reaction between furan and maleic anhydride is a notable exception where the exo product is the thermodynamically more stable isomer.[2][3] This is attributed to the reversibility of the reaction; the initially formed kinetic endo product can undergo a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo adduct over time.[3][4]

Kinetic and Thermodynamic Control of Stereoselectivity

The stereoselectivity of the furan-maleic anhydride Diels-Alder reaction is a classic example of the competition between kinetic and thermodynamic reaction control.[4][5]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed fastest.[5] In this case, the endo adduct is the kinetic product, forming at a significantly faster rate than the exo adduct.[3][4] This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the developing double bond and the carbonyl groups of the maleic anhydride in the endo transition state.

-

Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction becomes reversible.[4] This allows the initially formed endo adduct to revert to the starting materials via a retro-Diels-Alder reaction.[6][7] Under these conditions, the reaction is under thermodynamic control, and the product distribution is governed by the relative stability of the products. The exo adduct is thermodynamically more stable than the endo adduct by approximately 1.9 kcal/mol, primarily due to reduced steric hindrance.[3][4] Consequently, the exo adduct is the major product isolated under equilibrium conditions.[1][3]

The reaction is characterized by the low thermodynamic stability of the furan [4+2] adducts, which facilitates the retro-Diels-Alder reaction and allows for the eventual dominance of the thermodynamically favored exo isomer.[6][7][8]

Quantitative Data

The stereochemical outcome of the furan-maleic anhydride Diels-Alder reaction has been the subject of numerous quantitative studies. The following tables summarize key data regarding the reaction kinetics and thermodynamics.

Table 1: Reaction Rate Constants at 300 K [6][7][8]

| Reaction | Rate Constant (k) [mol⁻¹ L s⁻¹] |

| Furan + Maleic Anhydride → endo-adduct | (1.75 ± 0.48) x 10⁻⁵ |

| Furan + Maleic Anhydride → exo-adduct | (3.10 ± 0.55) x 10⁻⁵ |

Table 2: Thermodynamic Parameters

| Parameter | Value | Reference |

| Thermodynamic Stability Difference (Exo - Endo) | ~1.9 kcal/mol | [3][4] |

| Activation Barrier Difference (Exo - Endo) | ~0.8 kJ/mol | [6] |

Experimental Protocols

The synthesis and characterization of the furan-maleic anhydride adduct can be achieved through straightforward laboratory procedures. The following protocols provide a detailed methodology for demonstrating kinetic and thermodynamic control.

Synthesis of the Kinetically Favored endo-Adduct

This procedure is designed to isolate the endo product by conducting the reaction at a low temperature for a short duration.

Materials:

-

Maleic anhydride

-

Furan

-

Ethyl acetate (B1210297)

-

Hexane

-

Vials

-

Pipettes

-

Graduated cylinders

-

NMR tube

-

Deuterated chloroform (B151607) (CDCl₃) or acetone-d₆

Procedure:

-

Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.

-

Add 0.4 mL of furan to the solution.

-

Seal the vial and place it in a refrigerator to allow for crystallization.

-

After a short period (e.g., until the next lab session), pipette out the excess liquid from the crystals.

-

The resulting crystals are predominantly the endo-adduct.

Synthesis of the Thermodynamically Favored exo-Adduct

This procedure allows for the equilibration of the reaction to favor the more stable exo product.

Materials:

-

Same as for the endo-adduct synthesis.

Procedure:

-

Follow steps 1 and 2 from the endo-adduct synthesis.

-

Allow the sealed vial to stand at room temperature for an extended period (e.g., several weeks).[1] Alternatively, the reaction can be gently heated (e.g., 50°C) for a shorter duration (e.g., 30 minutes) to accelerate equilibration.[9]

-

After the extended period or heating, allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.[9]

-

Isolate the crystals by vacuum filtration. The resulting crystals will be predominantly the exo-adduct.[1]

Product Characterization

The stereochemistry of the adducts can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR spectra of the endo and exo isomers exhibit distinct chemical shifts and coupling constants, allowing for their unambiguous identification. Infrared (IR) spectroscopy can be used to confirm the presence of the anhydride functional group.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

Caption: Reaction coordinate diagram illustrating the kinetic and thermodynamic pathways for the furan-maleic anhydride Diels-Alder reaction.

Caption: A generalized experimental workflow for the synthesis and analysis of the furan-maleic anhydride adducts under kinetic and thermodynamic control.

References

- 1. scribd.com [scribd.com]

- 2. chemconnections.org [chemconnections.org]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docsity.com [docsity.com]

The Endo/Exo Dichotomy: A Technical Guide to Stereoselectivity in the Furan-Maleic Anhydride Diels-Alder Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of complex cyclic systems. Among its many variants, the cycloaddition of furan (B31954) with maleic anhydride (B1165640) stands as a classic textbook example of the principles of kinetic versus thermodynamic control. While the Alder endo rule generally predicts the formation of the endo adduct in Diels-Alder reactions, the furan-maleic anhydride system famously favors the exo product under standard conditions. This technical guide provides an in-depth analysis of the factors governing this stereoselectivity, presenting key quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the core principles for professionals in chemical research and development.

The Core Principle: Kinetic vs. Thermodynamic Control

The selectivity of the furan-maleic anhydride Diels-Alder reaction is a delicate interplay between the rates of product formation and the inherent stability of the resulting isomers. The reaction is readily reversible, even at moderate temperatures, which is a critical factor in determining the final product distribution.[1][2][3] The aromatic character of furan contributes to a lower exergonicity of the reaction compared to non-aromatic dienes like cyclopentadiene, making the retro-Diels-Alder reaction more accessible.[2][4][5]

-

The Kinetic Product (Endo Adduct): The endo adduct is formed faster due to a lower activation energy barrier. This is often attributed to favorable secondary orbital interactions between the p-orbitals of the developing π-bond and the carbonyl groups of the maleic anhydride in the transition state.[6]

-

The Thermodynamic Product (Exo Adduct): The exo adduct is sterically less hindered and therefore thermodynamically more stable.[1][2][7] Given the reversibility of the reaction, even if the endo product forms first, it can revert to the starting materials. Over time, the reaction equilibrium will shift to favor the formation of the more stable exo isomer.[1][2][7]

This dynamic relationship is the key to understanding the observed product ratios under different experimental conditions.

Quantitative Analysis of Reaction Kinetics and Thermodynamics

A comprehensive study by Rulíšek et al. provides crucial experimental and theoretical data that quantitatively describe the endo/exo selectivity. The reaction was monitored in deuterated acetonitrile (B52724) at 300 K, yielding the rate constants for both the forward (Diels-Alder) and reverse (retro-Diels-Alder) reactions.

| Parameter | Endo Pathway | Exo Pathway | Reference |

| Forward Rate Constant (k) | 1.75 x 10⁻⁵ L mol⁻¹ s⁻¹ | 3.10 x 10⁻⁵ L mol⁻¹ s⁻¹ | [8][9] |

| Reverse Rate Constant (k⁻¹) | 1.38 x 10⁻⁴ s⁻¹ | Negligible at 300 K | [8] |

| Equilibrium Constant (K) | 0.127 L mol⁻¹ | Very High | [8] |

Note: The data contradicts a common assertion that the endo adduct forms hundreds of times faster.[3][10][11] The experimental evidence at 300 K in acetonitrile shows the rate of formation for the exo adduct is slightly faster than for the endo adduct.[8][9] The critical factor is the significantly faster rate of the retro-Diels-Alder reaction for the endo isomer, which readily decomposes back to the reactants, allowing the more stable exo product to accumulate.[8]

Theoretical calculations further illuminate the energy landscape of the reaction, highlighting the relative stabilities of the transition states and products.

| Parameter (Solvent: Acetonitrile) | Endo Adduct | Exo Adduct | Reference |

| Activation Free Energy (ΔG‡) | 93.3 kJ/mol | 91.9 kJ/mol | [8] |

| Reaction Free Energy (ΔG) | -29.8 kJ/mol | -41.8 kJ/mol | [8] |

These computational results are in excellent agreement with the experimental findings, confirming that:

-

The transition state leading to the exo product is slightly lower in energy.

-

The exo product is significantly more stable than the endo product (by 12 kJ/mol).[8]

Reaction Pathway and Selectivity Logic

The interplay between kinetics and thermodynamics can be visualized through a reaction coordinate diagram and a logical workflow.

Caption: Reaction pathways for the furan-maleic anhydride Diels-Alder reaction.

The logical flow for predicting the major product is dependent on the reaction conditions, primarily temperature and time.

Caption: Logical workflow for determining the major product based on reaction conditions.

Experimental Protocols

Precise control over experimental conditions is paramount for achieving the desired stereoselectivity. Below are methodologies derived from cited literature for conducting the reaction and monitoring its progress.

Synthesis of the Thermodynamically Favored Exo Adduct

This protocol is adapted for the preferential formation of the more stable exo isomer.

Materials:

-

Furan (reagent grade)

-

Maleic Anhydride (reagent grade)

-

Tetrahydrofuran (THF), anhydrous

-

50 mL Round Bottom Flask

-

Magnetic Stirrer and Stir Bar

-

Water Bath or Heating Mantle

-

Ice Bath

-

Vacuum Filtration Apparatus

Procedure: [12]

-

To a 50 mL round bottom flask containing a magnetic stir bar, add 5.0 g of maleic anhydride.

-

Add 10.0 mL of anhydrous THF and stir until the maleic anhydride is completely dissolved.

-

Gently warm the solution to approximately 40-50°C in a water bath.

-

While stirring, add 3.5 mL of furan to the solution.

-

Maintain the reaction mixture at 40-50°C with continuous stirring for at least 48 hours to ensure the reaction reaches thermodynamic equilibrium.[11]

-

After the reaction period, remove the flask from the heat and allow it to cool to room temperature.

-

Cool the flask further in an ice bath for 10-15 minutes to maximize precipitation of the product.

-

Collect the crystalline product by vacuum filtration, washing with a small amount of cold diethyl ether or hexane.

-

Allow the product to air dry. The resulting white crystals are predominantly the exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride.

Kinetic Monitoring via ¹H NMR Spectroscopy

This protocol describes the method used to obtain the quantitative rate data presented in Section 2.

Materials:

-

Furan

-

Maleic Anhydride

-

Acetonitrile-d₃ (NMR grade)

-

NMR Tubes with Screw Caps

-

Microsyringe

-

NMR Spectrometer (e.g., 400 MHz)

Procedure: [8]

-

Prepare a stock solution of maleic anhydride in acetonitrile-d₃.

-

In a screw-cap NMR tube, place a known amount (e.g., 0.5 mL) of the maleic anhydride solution.

-

Ensure the NMR spectrometer is tuned and ready for data acquisition at a constant temperature (e.g., 300 K).

-

Using a microsyringe, inject a precise volume of furan into the NMR tube through the septum cap.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes).

-

Process the spectra and integrate the characteristic signals for the reactants (furan, maleic anhydride) and the endo and exo products.

-

Plot the concentration of each species as a function of time. This data can then be fitted to appropriate kinetic models to determine the rate constants for the forward and reverse reactions of both pathways.

Conclusion

The Diels-Alder reaction between furan and maleic anhydride is a nuanced and highly instructive transformation. While secondary orbital interactions favor the kinetic endo transition state, the greater thermodynamic stability of the exo adduct, combined with the inherent reversibility of the reaction, dictates that the exo isomer is the major product under equilibrium conditions. For professionals in drug development and chemical synthesis, a thorough understanding of this kinetic and thermodynamic interplay is crucial for reaction design, controlling stereochemical outcomes, and optimizing synthetic routes. By carefully selecting reaction temperature, time, and solvent, chemists can selectively favor the formation of either the endo or the elusive exo adduct, demonstrating a masterful control over chemical reactivity.

References

- 1. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. organic chemistry - Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemconnections.org [chemconnections.org]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. docsity.com [docsity.com]

The Dichotomy of Control: A Technical Guide to the Furan and Maleic Anhydride Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the construction of complex cyclic molecules. The [4+2] cycloaddition of furan (B31954) and maleic anhydride (B1165640) is a classic example that elegantly demonstrates the principles of kinetic versus thermodynamic control, a fundamental concept in chemical reactivity. Understanding and harnessing this control is paramount for selectively obtaining desired isomers, a critical consideration in medicinal chemistry and materials science where stereochemistry dictates function. This in-depth guide provides a comprehensive overview of the thermodynamic and kinetic aspects of the furan-maleic anhydride reaction, complete with experimental protocols and data analysis.

Theoretical Framework: Kinetic vs. Thermodynamic Control

In many chemical reactions, the formation of more than one product is possible. The distribution of these products can often be influenced by the reaction conditions, leading to two distinct regimes of control:

-

Kinetic Control: At lower temperatures, reactions are typically irreversible. The product that forms the fastest, i.e., the one with the lowest activation energy, will be the major product. This is known as the kinetic product. In the Diels-Alder reaction of furan and maleic anhydride, the endo adduct is the kinetically favored product.[1][2] This preference is often attributed to favorable secondary orbital interactions in the transition state.[3][4]

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Given enough energy and time, the system will reach equilibrium, and the most stable product will predominate. This is the thermodynamic product. For the furan and maleic anhydride adducts, the exo isomer is thermodynamically more stable due to reduced steric hindrance.[3][4][5][6]

The interplay between these two control mechanisms is particularly pronounced in the furan-maleic anhydride reaction due to the aromatic nature of furan. The disruption of this aromaticity during the Diels-Alder reaction results in a relatively low activation barrier for the reverse (retro-Diels-Alder) reaction, allowing for equilibration at moderate temperatures.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the Diels-Alder reaction between furan and maleic anhydride, providing a basis for understanding the factors governing product distribution.

Table 1: Reaction Rate Constants at 300 K in Acetonitrile (B52724)

| Reaction | Rate Constant (k) [mol⁻¹ L s⁻¹] |

| Furan + Maleic Anhydride → endo-adduct | (1.75 ± 0.48) x 10⁻⁵ |

| Furan + Maleic Anhydride → exo-adduct | (3.10 ± 0.55) x 10⁻⁵ |

Note: While some sources suggest the endo product forms faster, this data from a detailed kinetic study indicates a slightly faster formation of the exo adduct under these specific conditions. However, the reversibility of the endo adduct formation is significantly higher, leading to the eventual accumulation of the more stable exo product.

Table 2: Thermodynamic Parameters

| Parameter | Value |

| ΔG (Gibbs Free Energy) difference (exo - endo) | ~ -1.9 kcal/mol |

| Activation Energy Difference (exo - endo) | ~ 0.8 kJ/mol |

The negative Gibbs free energy difference indicates that the exo adduct is the more stable isomer. The small difference in activation energies highlights the subtle competition between the two pathways.

Experimental Protocols

The selective synthesis of the endo (kinetic) and exo (thermodynamic) adducts requires careful control of reaction conditions.

Synthesis of the Kinetically Favored endo-Adduct

This protocol aims to isolate the endo adduct by performing the reaction at low temperature and for a short duration to minimize the retro-Diels-Alder reaction and subsequent isomerization to the exo product.

Materials:

-

Maleic anhydride

-

Furan

-

Anhydrous diethyl ether (or ethyl acetate)

-

Ice bath

-

Conical centrifuge tube or small test tube

-

Filtration apparatus

Procedure:

-

In a conical centrifuge tube, dissolve finely ground maleic anhydride (1.2 g) in anhydrous diethyl ether (10 mL) with gentle warming.

-

Cool the solution in an ice bath.

-

Once cooled, add furan (1.0 mL) to the solution and swirl gently.

-

Allow the reaction to proceed in the ice bath. The product will begin to precipitate.

-

After a short reaction time (e.g., 15-30 minutes), collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold diethyl ether.

-

Dry the product under vacuum. The resulting product will be enriched in the endo-isomer.

Characterization:

-

The endo adduct can be characterized by ¹H NMR spectroscopy. Key distinguishing signals are expected for the bridgehead protons and the protons adjacent to the carbonyl groups.

Synthesis of the Thermodynamically Favored exo-Adduct

This protocol utilizes higher temperatures and longer reaction times to allow the reaction to reach equilibrium, favoring the formation of the more stable exo adduct.

Materials:

-

Maleic anhydride

-

Furan

-

Acetonitrile (or another suitable high-boiling solvent)

-

Reflux condenser

-

Heating mantle or oil bath

-

Crystallization dish

Procedure:

-

Dissolve maleic anhydride (400 mg) in acetonitrile (2 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add furan (0.4 mL) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and maintain for an extended period (e.g., 24-48 hours).[3]

-

Allow the solution to cool to room temperature.

-

If crystals do not form spontaneously, the solvent can be partially evaporated or a co-solvent like hexane (B92381) can be added to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product. The resulting crystals will be predominantly the exo-isomer.

Characterization:

-

The exo adduct is characterized by ¹H NMR spectroscopy. The chemical shifts of the protons will differ from those of the endo isomer, providing a clear method for differentiation. For example, in the reaction of furan with N-phenylmaleimide, the C-5/C-6 protons of the exo isomer appear as a singlet around δ 3.0 ppm, while those of the endo isomer appear as a coupled signal at approximately δ 3.8 ppm.[8]

Visualizing the Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures.

Caption: Reaction coordinate diagram illustrating the kinetic and thermodynamic pathways.

Caption: Experimental workflows for the selective synthesis of the endo and exo adducts.

Conclusion

The Diels-Alder reaction between furan and maleic anhydride serves as an exemplary system for understanding and applying the principles of kinetic and thermodynamic control. For researchers in drug development and materials science, the ability to selectively synthesize a desired stereoisomer is not merely an academic exercise but a critical determinant of a molecule's biological activity or material properties. By carefully manipulating reaction conditions such as temperature and time, it is possible to favor either the kinetically controlled endo product or the thermodynamically controlled exo product. This guide provides the foundational knowledge and practical protocols necessary to exploit this chemical dichotomy, enabling the targeted synthesis of specific adducts for advanced applications.

References

- 1. scribd.com [scribd.com]

- 2. Solved Here is my 1H NMR spectrum of the product of Maleic | Chegg.com [chegg.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemconnections.org [chemconnections.org]

- 5. scribd.com [scribd.com]

- 6. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. public.websites.umich.edu [public.websites.umich.edu]

1H NMR analysis of furan maleic anhydride cycloadduct

An In-depth Technical Guide to the 1H NMR Analysis of the Furan-Maleic Anhydride (B1165640) Cycloadduct

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings. The reaction between furan (B31954) (the diene) and maleic anhydride (the dienophile) is a classic example, yielding a bicyclic adduct. This reaction is particularly interesting from a stereochemical perspective as it can form two diastereomeric products: the endo and exo cycloadducts.[1][2] The stereochemical outcome is subject to kinetic and thermodynamic control; the endo isomer is often formed faster, but the exo isomer is thermodynamically more stable.[3][4] Over time or with heating, the initially formed endo product can undergo a retro-Diels-Alder reaction and re-form as the more stable exo adduct.[5]

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for distinguishing between the endo and exo isomers. The rigid bicyclic structure of the products leads to distinct differences in the chemical shifts and coupling constants of their respective protons, providing a clear spectroscopic signature for each isomer. This guide provides a comprehensive overview of the 1H NMR analysis of the furan-maleic anhydride cycloadduct, intended for researchers and professionals in organic chemistry and drug development.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of the furan-maleic anhydride cycloadduct. The following protocols are based on established laboratory procedures.

Synthesis of the Furan-Maleic Anhydride Cycloadduct

A typical procedure for the synthesis is as follows:

-

Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate (B1210297) in a vial.[1]

-

Add 0.4 mL of furan to the solution.[1]

-

Seal the vial and store it in a refrigerator to allow for crystallization.[1]

-

After crystallization, remove the excess liquid using a pipette.[1]

-

For purification, the crystals can be redissolved in a minimal amount of acetone (B3395972), followed by the addition of hexane (B92381) until the solution becomes cloudy, promoting recrystallization.[1]

-

Isolate the purified crystals by filtration and allow them to air dry.

1H NMR Spectroscopic Analysis

The following is a general procedure for preparing a sample for 1H NMR analysis:

-

Dissolve a small amount of the crystalline product in a suitable deuterated solvent, such as deuterated acetone (acetone-d6) or deuterated chloroform (B151607) (CDCl3), in an NMR tube.[1]

-

Acquire the 1H NMR spectrum using a spectrometer, for example, a 400 MHz instrument.[3]

-

Process the spectrum, which includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).[3]

Data Presentation: 1H NMR of Cycloadducts

The 1H NMR spectra of the exo and endo isomers exhibit characteristic signals. The key protons are the olefinic protons (Ha), the bridgehead protons (Hb), and the protons adjacent to the carbonyl groups (Hc).

| Proton Assignment | exo-Adduct Chemical Shift (δ, ppm) | exo-Adduct Multiplicity | endo-Adduct Chemical Shift (δ, ppm) | endo-Adduct Multiplicity |

| Ha (Olefinic) | ~6.5 | Singlet | ~6.3 | Doublet |

| Hb (Bridgehead) | ~5.3 | Singlet | ~5.1 | Doublet |

| Hc (Anhydride) | ~3.1 | Singlet | ~3.8 | Doublet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration. The data presented is a compilation from typical values reported in the literature. For the N-phenylmaleimide adduct, which is a similar system, the protons equivalent to Hc are observed at δ 3.0 ppm for the exo isomer and δ 3.8 ppm for the endo isomer.[4]

Visualization of Reaction and NMR Signaling

Reaction Pathway

The Diels-Alder reaction between furan and maleic anhydride proceeds to form a mixture of the kinetically favored endo adduct and the thermodynamically favored exo adduct.

Caption: Diels-Alder reaction of furan and maleic anhydride.

1H NMR Signaling Pathways

The structural differences between the exo and endo isomers lead to distinct 1H NMR signals, particularly for the Hc protons due to anisotropic effects from the carbon-carbon double bond.

Caption: 1H NMR signal assignments for exo and endo adducts.

In-Depth Analysis of 1H NMR Spectra

The differentiation between the exo and endo isomers via 1H NMR hinges on the analysis of chemical shifts and coupling constants, which are influenced by the spatial arrangement of the protons.

-

Chemical Shift of Hc Protons: In the exo isomer, the anhydride ring is oriented away from the olefinic bridge. In contrast, in the endo isomer, the anhydride ring is situated underneath the double bond. This proximity in the endo isomer places the Hc protons in the shielding region of the π-system of the double bond, causing them to resonate at a higher field (lower ppm value) compared to if the double bond were not present. However, the Hc protons in the endo adduct of the furan-maleic anhydride system are typically found further downfield (~3.8 ppm) than in the exo adduct (~3.1 ppm). This is contrary to what is often observed in other Diels-Alder adducts (e.g., with cyclopentadiene) and is attributed to the influence of the bridgehead oxygen atom.

-

Coupling Constants: The Karplus relationship describes the correlation between the dihedral angle of adjacent protons and their coupling constant (J).

-

In the exo isomer, the dihedral angle between the bridgehead proton (Hb) and the adjacent anhydride proton (Hc) is approximately 90°. According to the Karplus equation, this results in a very small or zero coupling constant. Consequently, the signals for Hb and Hc in the exo isomer often appear as singlets.

-

In the endo isomer, the corresponding dihedral angle is around 45°, which leads to a significant coupling constant. Therefore, the signals for Hb and Hc in the endo isomer appear as doublets.

-

Conclusion

The 1H NMR analysis of the furan-maleic anhydride cycloadduct provides a clear and definitive method for distinguishing between the exo and endo diastereomers. The key distinguishing features are the chemical shifts of the protons on the anhydride ring and the coupling patterns between these protons and the adjacent bridgehead protons. The exo isomer is characterized by singlet signals for these protons due to a near-90° dihedral angle, while the endo isomer shows doublet signals resulting from a smaller dihedral angle. This detailed spectroscopic analysis is essential for understanding the stereochemical course of the Diels-Alder reaction and for the unambiguous characterization of its products.

References

Computational Modeling of the Furan-Maleic Anhydride Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) is a cornerstone of organic synthesis, providing a versatile route to complex cyclic molecules. Computational modeling has emerged as an indispensable tool for dissecting the intricate mechanistic details of this reaction, offering profound insights into its reactivity, stereoselectivity, and thermodynamic landscape. This technical guide provides an in-depth exploration of the computational approaches used to study this classic cycloaddition, summarizing key quantitative data and outlining the underlying theoretical protocols.

Reaction Energetics and Stereoselectivity

The Diels-Alder reaction of furan with maleic anhydride can proceed through two primary stereochemical pathways: the endo and exo transition states, leading to the corresponding cycloadducts. Computational studies have consistently shown that the reaction exhibits a delicate balance between kinetic and thermodynamic control, with the relative stability of the products and transition states being highly sensitive to the computational method and the inclusion of solvent effects.[1][2]

Activation and Reaction Energies

A central focus of computational investigations has been the determination of the activation free energies (ΔG‡) and reaction free energies (ΔGrxn) for both the endo and exo pathways. These values are crucial for predicting the kinetic and thermodynamic favorability of each stereoisomer. While the endo adduct is often kinetically favored in many Diels-Alder reactions due to secondary orbital interactions, the furan-maleic anhydride reaction presents a more complex case where the thermodynamically more stable exo product is often the major isolated product.[1][3] This is attributed to the reversibility of the reaction, allowing for equilibration to the more stable isomer.[1][4]

Recent computational work has provided refined energetic data for this reaction. For instance, calculations at the DLPNO-CCSD(T)/def2-TZVPP//M06-2X/def2-TZVPP level of theory have been employed to achieve high accuracy.[4] It has been demonstrated that furan is less reactive and less endo-selective than cyclopentadiene (B3395910) in its reaction with maleic anhydride.[4] The preference for the exo adduct is often attributed to its greater thermodynamic stability.[1][3]

Table 1: Calculated Free Energy Data for the Furan-Maleic Anhydride Diels-Alder Reaction

| Computational Level | Pathway | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Solvent | Reference |

| MPn-based (gas phase) | endo | - | 1.85 | Gas Phase | [3] |

| MPn-based (gas phase) | exo | - | -0.02 | Gas Phase | [3] |

| B3LYP (gas phase) | endo | - | - | Gas Phase | [3] |

| B3LYP (gas phase) | exo | - | -16.44 (relative to reactants), -2.77 (relative to endo) | Gas Phase | [3] |

| Best theory level (gas phase) | endo | 21.67 | - | Gas Phase | [3] |

| Best theory level (gas phase) | exo | 22.23 | - | Gas Phase | [3] |

| Best theory level (acetonitrile) | endo | 19.26 | - | Acetonitrile | [3] |

| Best theory level (acetonitrile) | exo | 19.51 | - | Acetonitrile | [3] |

| CCSD(T) | endo vs exo adduct | - | ΔΔGendo-exo = 12 kJ/mol (in favor of exo) | - | [1] |

Note: Direct comparison between different studies should be made with caution due to variations in computational methods and basis sets.

Computational Methodologies

The accurate computational modeling of the furan-maleic anhydride reaction necessitates the use of robust theoretical methods and appropriate basis sets. The choice of methodology significantly impacts the predicted energetics and geometries.

Quantum Chemical Calculations

A variety of quantum chemical methods have been applied to this reaction, with Density Functional Theory (DFT) being a popular choice due to its balance of computational cost and accuracy.

Experimental Protocols (Computational):

A typical computational protocol for investigating the furan-maleic anhydride Diels-Alder reaction involves the following steps:

-

Geometry Optimization: The geometries of the reactants (furan and maleic anhydride), transition states (endo and exo), and products (endo and exo adducts) are optimized. This is commonly performed using DFT methods, such as B3LYP or M06-2X, in conjunction with a suitable basis set like 6-31+G(d).[1]

-

Frequency Calculations: To characterize the nature of the optimized stationary points, harmonic vibrational frequency calculations are performed. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.[4]

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and the desired product, an IRC calculation is often performed.[4]

-

Single-Point Energy Refinements: To obtain more accurate energy values, single-point energy calculations are often carried out on the optimized geometries using a higher level of theory or a larger basis set. The coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) is considered a "gold standard" for such calculations.[1][5] The DLPNO-CCSD(T) approach offers a computationally efficient alternative for larger systems.[4]

-

Solvation Effects: To model the reaction in a specific solvent, continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently employed.[2]

Software Packages:

Commonly used software packages for these calculations include Gaussian, MOLPRO, ORCA, and ADF.[1][4]

Visualizing Reaction Pathways and Workflows

Diagrammatic representations are invaluable for visualizing the complex relationships in computational chemistry studies. The following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical computational workflow.

Caption: Reaction coordinate diagram for the Furan-Maleic Anhydride Diels-Alder reaction.

Caption: A generalized workflow for the computational modeling of chemical reactions.

Advanced Mechanistic Insights

Beyond calculating reaction energetics, computational chemistry offers powerful tools to delve deeper into the factors governing reactivity and selectivity.

Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA)

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful conceptual tool for understanding chemical reactivity.[4] It partitions the potential energy of a reaction into two components: the strain energy, which is the energy required to distort the reactants into their geometries in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants. By analyzing these components, researchers can gain insights into the origins of activation barriers.

Energy Decomposition Analysis (EDA) further dissects the interaction energy into physically meaningful terms, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This allows for a quantitative assessment of the different forces at play in the transition state. For the furan-maleic anhydride reaction, EDA can be used to quantify the contribution of secondary orbital interactions, which are often invoked to explain the preference for the endo pathway in many Diels-Alder reactions.[4]

Conclusion

Computational modeling provides a powerful lens through which to view the furan-maleic anhydride Diels-Alder reaction. By leveraging a range of theoretical methods, from DFT to high-level coupled-cluster theory, researchers can obtain detailed quantitative information about the reaction's energetics and stereoselectivity. Furthermore, advanced analysis techniques like the Activation Strain Model and Energy Decomposition Analysis offer a deeper understanding of the fundamental factors that control the reactivity of this important cycloaddition. As computational resources and methodologies continue to advance, we can expect even more precise and insightful models of this and other complex organic reactions, further guiding experimental efforts in synthesis and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Retro-Diels-Alder Reaction of the Furan-Maleic Anhydride Adduct

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. While often considered a robust and high-yielding transformation, its reversibility, known as the retro-Diels-Alder reaction, is a critical factor, particularly in systems with low thermodynamic stability. The reaction between furan (B31954) and maleic anhydride (B1165640) is a classic example where the interplay between kinetics, thermodynamics, and the retro-Diels-Alder process dictates the product distribution. This guide provides an in-depth examination of this equilibrium, detailing the underlying principles, experimental protocols, and quantitative data relevant to researchers in organic chemistry and materials science.

Core Concepts: Kinetic vs. Thermodynamic Control

The reaction of furan with maleic anhydride can yield two diastereomeric products: an endo and an exo adduct. The stereochemical outcome is governed by a competition between the kinetically controlled and thermodynamically controlled pathways.

-

Kinetic Product (endo adduct): The endo adduct is formed faster, making it the kinetic product.[1][2] Its transition state is stabilized by secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride. However, the endo isomer is sterically more hindered and less stable.[3]

-

Thermodynamic Product (exo adduct): The exo adduct is thermodynamically more stable than the endo adduct.[1][2][4] Given sufficient time and energy (e.g., elevated temperature), the initially formed endo product can revert to the starting materials via a retro-Diels-Alder reaction.[5] The subsequent re-cycloaddition can then lead to the accumulation of the more stable exo isomer, making it the thermodynamic product.[1][3][5]

The low thermodynamic stability of furan adducts, a consequence of disrupting furan's aromaticity, means that the retro-Diels-Alder reaction can occur at relatively low temperatures.[4][5] This reversibility is a key feature of this system.

Reaction Mechanism and Isomerization

The conversion of the less stable endo adduct to the more stable exo adduct does not occur directly. Instead, the process is mediated by the retro-Diels-Alder reaction.[4] The endo adduct first decomposes back into furan and maleic anhydride, which then recombine to form the thermodynamically favored exo adduct.[4][6] This equilibrium is highly dependent on temperature; heating the adducts shifts the equilibrium back towards the starting materials.[6]

Quantitative Data

The thermodynamics and kinetics of the furan-maleic anhydride cycloaddition and its reverse reaction have been studied to understand the stability and reactivity of the adducts. The preference for a specific stereoisomer is determined by the product's stability, which is considerably higher for the exo adduct.[4]

| Parameter | Endo Adduct | Exo Adduct | Notes | Reference |

| Relative Stability | Less Stable | More Stable | The exo product is thermodynamically favored by about 1.9 kcal/mol. | [2] |

| Formation Rate | Faster | Slower | The rate of formation for the endo product is approximately 500 times faster than the exo. | [2][5] |

| Cycloreversion Barrier | Lower | Higher | The energy barrier for the retro-Diels-Alder reaction is lower for furan adducts than for many others, allowing for equilibration at near-ambient temperatures. | [7] |

| Decomposition Temp. | ~60 °C | ~110-114 °C | The endo isomer of the related maleimide (B117702) adduct deprotects at a much lower temperature than the exo. A similar trend is expected for the anhydride. The exo adduct decomposes around its melting point. | [1][8] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis of the adduct and the subsequent study of its retro-Diels-Alder decomposition.

This protocol is designed to isolate the thermodynamically stable exo adduct by allowing the reaction to proceed over a sufficient duration for equilibrium to be established.

Materials:

-

Maleic anhydride

-

Furan

-

A suitable solvent (e.g., diethyl ether, ethyl acetate, or tetrahydrofuran (B95107) (THF))[3][9][10]

-

Erlenmeyer flask or round bottom flask

-

Magnetic stirrer and stir bar (optional)

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolution: Dissolve maleic anhydride (e.g., 1.2 g) in a minimal amount of the chosen solvent (e.g., 10 mL of diethyl ether) in a flask. Gentle warming may be necessary to fully dissolve the solid.[9]

-

Cooling: Allow the solution to cool to room temperature.

-

Addition of Furan: Add furan (e.g., 1.0 mL) to the solution.[9]

-

Reaction: Stopper the flask, seal it (e.g., with parafilm), and allow the reaction to proceed.[9] To favor the thermodynamic exo product, the reaction can be left for an extended period (e.g., 48 hours or longer) at room temperature or slightly above.[5][10]

-

Crystallization: The product will precipitate out of the solution as white crystals. To maximize crystal formation, the flask can be placed in an ice bath for approximately 10-15 minutes.[10]

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Allow the crystals to air dry or dry them in a desiccator. The isolated product is expected to be the exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride.[10]

This protocol describes how to induce and observe the decomposition of the adduct back into its constituent diene and dienophile using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Furan-maleic anhydride adduct (synthesized as above)

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN)[3][4]

-

NMR tube

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation: Dissolve a known amount of the furan-maleic anhydride adduct in a deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire a baseline ¹H NMR spectrum at room temperature. This spectrum should show the characteristic peaks of the adduct.

-

Heating and Monitoring: Increase the temperature of the NMR probe to a desired point (e.g., 60°C, then incrementally higher). Acquire spectra at regular time intervals.

-

Data Analysis: As the retro-Diels-Alder reaction proceeds, new peaks corresponding to free furan and maleic anhydride will appear in the spectrum, while the peaks corresponding to the adduct will decrease in intensity.

-

Kinetic Analysis: By integrating the relevant peaks at different time points and temperatures, the rate constants for the retro-Diels-Alder reaction can be determined.

Conclusion

The retro-Diels-Alder reaction of the furan-maleic anhydride adduct is a fundamentally important process that exemplifies the principles of kinetic and thermodynamic control in organic reactions. The accessibility of the retro-Diels-Alder pathway at moderate temperatures makes this system a valuable model for studying reversible cycloadditions. For professionals in drug development and materials science, harnessing this reversible covalent chemistry offers opportunities for creating dynamic systems, such as self-healing materials, thermally responsive polymers, and drug-delivery vehicles where the release of a payload can be triggered by temperature.[8][11] A thorough understanding of the factors governing this equilibrium is essential for the successful design and application of such advanced functional materials.

References

- 1. When an adduct is formed from Diels Alder reaction of maleic anhydride an.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. homework.study.com [homework.study.com]

- 7. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. docsity.com [docsity.com]

- 11. retro diels-alder reaction: Topics by Science.gov [science.gov]

The Furan-Maleic Anhydride Adduct: A Technical Guide to its Stability and Reversibility

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640) is a classic yet complex cycloaddition that serves as a cornerstone in organic synthesis and materials science. Its reversible nature, governed by a delicate interplay of kinetic and thermodynamic factors, makes the resulting adduct a fascinating subject of study and a versatile tool in applications ranging from renewable chemicals to drug delivery systems. This technical guide provides an in-depth analysis of the stability and reversibility of the furan-maleic anhydride adduct, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

The Diels-Alder Reaction and its Reversibility: A Tale of Two Isomers